molecular formula C13H16N2O5S2 B2952320 methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate CAS No. 1396879-00-7

methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2952320
CAS No.: 1396879-00-7
M. Wt: 344.4
InChI Key: HFNDDSWEJAXJNR-UHFFFAOYSA-N
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Description

Methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate backbone modified with a sulfamoyl group linked to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety. This structure combines key pharmacophoric elements:

  • Sulfamoyl group: Enhances hydrogen-bonding capacity and solubility.
  • 5-Oxopyrrolidin-3-yl: A lactam ring offering conformational rigidity and hydrogen-bonding sites.

While direct synthesis data for this compound is unavailable in the provided evidence, analogous thiophene derivatives (e.g., ) suggest synthetic routes involving Gewald reactions, Suzuki-Miyaura couplings, or sulfonylation steps .

Properties

IUPAC Name

methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S2/c1-20-13(17)12-10(4-5-21-12)22(18,19)14-8-6-11(16)15(7-8)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNDDSWEJAXJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl and pyrrolidinone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiophene-2-carboxylate Derivatives

Compound Name Substituents at Thiophene-3 Position Notable Features
Target Compound (1-Cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl Cyclopropane (strain), pyrrolidone (H-bonding), sulfamoyl linkage
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethylsulfamoyl Ester group (hydrolysis-prone), linear alkyl chain
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino, methyl Electron-donating amino group, simple methyl substitution
Methyl 5-sulfamoyl-o-anisate Sulfamoyl on benzene ring Benzoate backbone, lacks thiophene’s aromatic sulfur
IH266 (Methyl 3-((pyrimidinyl)methyl)thiophene-2-carboxylate) Pyrimidinylmethyl Heteroaromatic extension, potential kinase inhibition

Physicochemical Properties

  • Solubility: The target compound’s pyrrolidone and sulfamoyl groups likely enhance aqueous solubility compared to purely lipophilic analogs like methyl 3-amino-4-methylthiophene-2-carboxylate .
  • logP : The cyclopropane moiety may reduce logP (increased hydrophilicity) relative to compounds with longer alkyl chains (e.g., methoxycarbonylmethyl in ).
  • Metabolic Stability : Cyclopropane’s strain may resist oxidative metabolism, contrasting with ester-containing analogs (e.g., ) prone to hydrolysis.

Biological Activity

Methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a sulfamoyl group, and a cyclopropyl-pyrrolidine moiety. The molecular formula is C13H16N2O5SC_{13}H_{16}N_{2}O_{5}S with a molecular weight of approximately 316.34 g/mol. Notably, it has a melting point range of 96–98 °C, indicating its stability under standard laboratory conditions .

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, similar sulfamoyl derivatives have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies .
  • Antiviral Properties : Compounds structurally related to this molecule have been investigated for their antiviral effects, particularly against Hepatitis C virus (HCV). The inhibition of viral proteases is a common mechanism among antiviral agents .
  • Anti-inflammatory Effects : Some studies suggest that sulfamoyl compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or pathways associated with inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionPI3K inhibition
Antiviral ActivityHCV protease inhibition
Anti-inflammatoryModulation of cytokines

Case Studies

  • Cancer Research : A study examining derivatives similar to this compound found significant anti-cancer properties through PI3K inhibition. The study demonstrated reduced proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Viral Infections : Another investigation highlighted the antiviral efficacy against HCV using structurally analogous compounds. The results indicated that these compounds could effectively reduce viral load in infected cells, paving the way for further development as antiviral agents.
  • Inflammatory Disorders : Research focusing on the anti-inflammatory properties revealed that the compound could inhibit the production of TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases.

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